2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine

Catalog No.
S6602508
CAS No.
1807210-32-7
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine

CAS Number

1807210-32-7

Product Name

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-5-fluoro-3-(trifluoromethyl)pyridine

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H

InChI Key

PZGPUZCRTHTODV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)F

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)F
  • Potential as a Building Block in Medicinal Chemistry

    The presence of the bromine and trifluoromethyl groups makes 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine an attractive building block for medicinal chemists. These functional groups can influence the biological properties of a molecule, such as its lipophilicity (fat solubility) and metabolic stability []. This suggests potential applications in the development of new drugs.

  • Applications in Fluorine Chemistry

    The compound contains three fluorine atoms. Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and metabolic stability of drugs. Therefore, 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine could be a useful research tool for studying the effects of fluorine substitution in new drug development.

  • Potential Ligand Design

    The pyridine ring and the halogen and trifluoromethyl substituents can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. This property makes 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine a potential candidate for the design of ligands for enzymes or other biomolecules.

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, fluorine, and a trifluoromethyl group. Its molecular formula is C₆H₂BrF₄N, and it has a molecular weight of approximately 243.98 g/mol. The presence of multiple electronegative substituents enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Typical of halogenated pyridines:

  • Substitution Reactions: The bromine or fluorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
  • Deprotonation and Trapping: Regioselective deprotonation followed by trapping can lead to the formation of carboxylic acids.

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It has been noted for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism involves binding interactions with biomolecules that inhibit enzyme activity through stable complex formation. This compound can also modulate gene expression and influence cellular signaling pathways, affecting processes such as oxidative stress response and apoptosis.

Several synthetic routes are available for producing 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine:

  • Halogenation of Pyridine Derivatives: A common method involves brominating 3-fluoro-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide under catalytic conditions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are utilized for better control over reaction conditions and improved yields .

Several compounds share structural similarities with 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine:

Compound NameKey Features
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridineContains similar trifluoromethyl and bromine groups but differs in position.
2-Chloro-5-fluoro-3-(trifluoromethyl)pyridineChlorine replaces bromine; different reactivity profile.
2-Bromo-4-chloro-5-fluoropyridineContains both bromine and chlorine; offers different synthetic pathways.

Uniqueness

The uniqueness of 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine lies in its combination of multiple halogen substituents on the pyridine ring, which provides versatile sites for further chemical modifications. This versatility is essential for synthesizing a wide range of bioactive compounds, setting it apart from other similar derivatives .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

242.93067 g/mol

Monoisotopic Mass

242.93067 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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